molecular formula C7H9NOS B1627538 4-Amino-2-methoxybenzenethiol CAS No. 497855-25-1

4-Amino-2-methoxybenzenethiol

Cat. No.: B1627538
CAS No.: 497855-25-1
M. Wt: 155.22 g/mol
InChI Key: BRTCRDOAPARZKE-UHFFFAOYSA-N
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Description

4-Amino-2-methoxybenzenethiol is an organic compound with the molecular formula C7H9NOS It is a derivative of benzenethiol, characterized by the presence of an amino group at the 4-position and a methoxy group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methoxybenzenethiol typically involves the reaction of 2-methoxybenzenethiol with an appropriate amination reagent. One common method includes the use of paraformaldehyde, formic acid, and formamide as solvents and reagents. The reaction proceeds through a series of steps including addition, condensation, cyclization, and methoxylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methoxybenzenethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the original compound.

Scientific Research Applications

4-Amino-2-methoxybenzenethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-methoxybenzenethiol involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups play a crucial role in binding to these targets, influencing their activity and function. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-methoxybenzenethiol is unique due to the presence of both amino and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-amino-2-methoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-9-6-4-5(8)2-3-7(6)10/h2-4,10H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTCRDOAPARZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598647
Record name 4-Amino-2-methoxybenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497855-25-1
Record name 4-Amino-2-methoxybenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2-methoxy-4-nitrobenzenethiol (7.0 g) was added acetic acid (70 ml), reduced iron (21 g) was added to the mixture, and the mixture was stirred for 6 hours at room temperature. The mixture was filtered with Celite, and washed with ethyl acetate. The solvent was removed under reduced pressure, and the obtained residue was purified by silica gel column chromatography, to give 4-amino-2-methoxybenzenethiol (3.1 g).
Quantity
7 g
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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